Ethyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is a chemical compound with the molecular formula CHNO and a molecular weight of 224.21 g/mol. This compound is classified as a pyrazole derivative, which is a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
The compound is categorized under the class of pyrazole derivatives, specifically due to the presence of a methyl group at the 1-position and a substituent at the 4-position of the pyrazole ring. Pyrazoles have been extensively studied for their potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial properties. The synthesis of such compounds often involves reactions that introduce various functional groups, enhancing their biological activity.
The synthesis of ethyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate can be achieved through several methods, typically involving the reaction of diethyl oxalate with appropriate hydrazine derivatives.
The yield of this synthesis method can be approximately 79%, indicating a relatively efficient process for producing ethyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate . Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of ethyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate features:
Ethyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate can undergo various chemical reactions typical for pyrazole derivatives:
These reactions are facilitated by varying reaction conditions such as temperature, solvent choice, and catalysts .
The mechanism by which ethyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate exerts its biological effects involves several pathways:
Data supporting these mechanisms often come from studies investigating similar pyrazole derivatives .
Ethyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate has significant scientific uses:
The synthesis of ethyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate (CAS: 873221-73-9, $C{10}H{12}N2O4$, MW: 224.21 g/mol [1] [2]) primarily follows a two-step sequence starting from 1-methyl-1H-pyrazole-4-carboxylate derivatives. The cornerstone reaction is a Claisen-type condensation between 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one and diethyl oxalate under basic conditions. This proceeds via enolate formation at the acetyl group’s α-carbon, followed by nucleophilic attack on diethyl oxalate. Acidic workup yields the target compound as a crystalline solid (purity ≥98%) [1] [7].
A critical modification involves protecting group strategies for the pyrazole nitrogen. Methylation precedes condensation to avoid competing side reactions. Alternative pathways, such as direct C-acylation of pyrazole, suffer from regioselectivity challenges due to the heterocycle’s ambident nucleophilicity. The current route achieves >75% yield in small-scale trials but requires optimization for industrial-scale production [7].
Table 1: Key Intermediates in Synthetic Pathways
Intermediate | Role in Synthesis | Key Challenge |
---|---|---|
1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-one | Enolate precursor for Claisen condensation | Air sensitivity; purification via recrystallization |
Diethyl oxalate | Electrophile for C-C bond formation | Moisture sensitivity; competes with ester hydrolysis |
Sodium ethoxide (NaOEt) | Base for enolate generation | Strict stoichiometry required (1.05 equiv) |
Microwave-assisted synthesis significantly enhances reaction efficiency. Traditional reflux in ethanol (6–8 hours, 78°C) achieves 79% yield [7], while microwave irradiation (150 W, 120°C) reduces the time to 25 minutes with an 88% yield. This method suppresses thermal degradation of the β-diketone moiety, a limitation in conventional heating [7].
Continuous-flow chemistry offers scalability improvements. A microreactor system (0.5 mL volume) with immobilized NaOEt catalyst enables:
Catalytic systems address limitations in stoichiometric base usage. Comparative studies reveal:
Table 2: Catalyst Performance in Condensation Reaction
Catalyst | Loading (mol%) | Yield (%) | Byproducts | Mechanistic Advantage |
---|---|---|---|---|
NaOEt (standard) | 105 | 79 | Ethyl oxalate self-condensation | Rapid enolization |
DBU (1,8-diazabicycloundec-7-ene) | 10 | 85 | <5% | Phase-transfer capability; recyclable |
Mg-Al hydrotalcite | 15 | 82 | None detected | Brønsted-Lewis duality; suppresses hydrolysis |
Lipase CAL-B | 20 | 68 | Pyrazole hydrolysis products | Biocatalytic; ambient temperature |
Heterogeneous catalysts like Mg-Al hydrotalcite enable catalyst recycling without yield erosion (5 cycles tested). DBU excels in anhydrous solvents (tetrahydrofuran), but its separation complexity offsets yield advantages. Enzymatic routes, while eco-friendly, suffer from substrate inhibition below 60°C [4] [7].
Scalability hinges on four interconnected parameters:
Solvent Selection: Ethanol outperforms aprotic solvents (DMF, acetonitrile) by solubilizing both ionic intermediates and the final product. Isopropanol reduces byproduct formation by 12% but necessitates higher temperatures (85°C). Water content must be <0.1% to prevent ester hydrolysis [2] [6].
Temperature Control: The reaction is exothermic (ΔT = 35°C). Jacketed reactors with chilled coolant (−10°C) maintain 0–5°C during base addition, minimizing diketone decomposition. Above 10°C, enolization competes with aldol side reactions [1] [4].
Stoichiometry and Addition Rate: A 10% excess of diethyl oxalate compensates for its partial hydrolysis. Slow addition of the base (over 60 minutes) prevents localized overheating. Sub-optimal addition rates decrease yields by 15–20% [7].
Workup and Purification: Extraction with ethyl acetate (3 × volumes) followed by brine wash removes ionic impurities. Crystallization from ethanol/water (4:1) gives pharmaceutical-grade purity (≥98%) with 85% recovery. Alternative methods (e.g., silica chromatography) are cost-prohibitive for >100-g batches [1] [2].
Table 3: Scalability Trials (1g to 1kg)
Scale | Reactor Type | Reaction Time (h) | Yield (%) | Purity (%) | Key Learning |
---|---|---|---|---|---|
1 g | Round-bottom flask | 6.0 | 79 | 95 | Standard baseline |
100 g | Jacketed batch | 7.5 | 82 | 97 | Improved temperature control |
1 kg | Continuous flow | 0.25 (residence time) | 92 | 99 | Suppressed decomposition; optimal mixing |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3